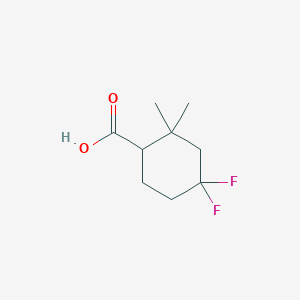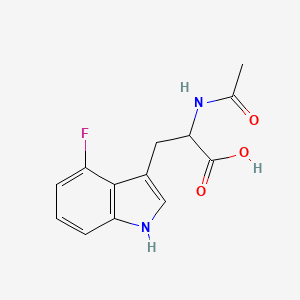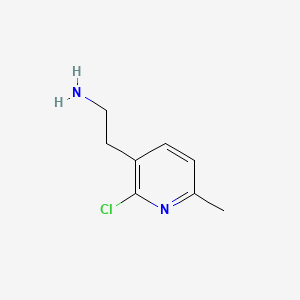
3-Methyltetrahydrothiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylthiolan-3-amine: is an organic compound with the molecular formula C5H11NS It is a derivative of thiolane, featuring a methyl group and an amine group attached to the third carbon of the thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylthiolan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable thiolane derivative with an amine source. For example, starting with 3-methylthiolane, the compound can be reacted with ammonia or a primary amine under controlled conditions to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production of 3-methylthiolan-3-amine typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst presence, are optimized for maximum yield and purity. The process may also include purification steps like distillation or crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-methylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
3-methylthiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of 3-methylthiolan-3-amine involves its interaction with various molecular targets and pathways. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the sulfur atom can engage in redox reactions. These interactions can influence the compound’s biological activity and chemical reactivity.
Comparación Con Compuestos Similares
N-methylthiolan-3-amine: A closely related compound with a similar structure but different substitution pattern.
Thiolan-3-amine: Lacks the methyl group, resulting in different chemical and biological properties.
3-methylthiolane: The parent compound without the amine group.
Uniqueness: 3-methylthiolan-3-amine is unique due to the presence of both a methyl group and an amine group on the thiolane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C5H11NS |
|---|---|
Peso molecular |
117.22 g/mol |
Nombre IUPAC |
3-methylthiolan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3 |
Clave InChI |
AHUUWCZYEAESGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCSC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)
![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)


![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)



![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
